REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([O:5][C:6](=O)[C:7](F)(F)F)=[O:4].[Br:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][CH:19]=C2.Cl.[OH-].[Na+]>CN(C)C=O.O>[CH2:6]([O:5][C:3]([C:2]1[C:17]2[C:21](=[CH:22][CH:23]=[C:15]([Br:14])[CH:16]=2)[NH:20][CH:19]=1)=[O:4])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
FILTRATION
|
Details
|
the precipitated crystalline was collected by filtration
|
Type
|
ADDITION
|
Details
|
Water (250 ml) and sodium hydroxide (50 g) were added to a solution of the resulting residue in ethanol (50 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 120° C. for eight hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
ADDITION
|
Details
|
To a solution of the resulting residue in ethanol (250 ml), was added concentrated sulfuric acid (5.0 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 90° C. for three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Concentrated sulfuric acid (5.0 ml) was further added
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C12)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |